molecular formula C3H8N2O B8684293 N-(2-Aminoethyl)formamide CAS No. 69219-13-2

N-(2-Aminoethyl)formamide

Cat. No.: B8684293
CAS No.: 69219-13-2
M. Wt: 88.11 g/mol
InChI Key: VAFIWTIWOOZYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)formamide, also known as N-formylethylenediamine, is a chemical compound with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol . This compound serves as a valuable protected form of ethylenediamine in organic and medicinal chemistry synthesis. The formamide group acts as a protective group for one of the primary amine functions, allowing for selective reactions at the remaining amine group during multi-step synthetic sequences . This makes it a versatile building block or synthon for the preparation of more complex, biorelevant molecules, including pharmaceuticals and other compounds of chemical interest . Researchers utilize such protected derivatives to improve synthetic efficiency and to study structure-activity relationships. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69219-13-2

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N-(2-aminoethyl)formamide

InChI

InChI=1S/C3H8N2O/c4-1-2-5-3-6/h3H,1-2,4H2,(H,5,6)

InChI Key

VAFIWTIWOOZYCZ-UHFFFAOYSA-N

Canonical SMILES

C(CNC=O)N

Origin of Product

United States

Reaction Mechanisms and Pathways Involving N 2 Aminoethyl Formamide and Analogues

Mechanistic Studies of Formamide (B127407) Formation from Precursors

The formation of the fundamental formamide structure is a critical aspect of understanding the synthesis of N-(2-Aminoethyl)formamide. The following subsections explore key mechanistic pathways for formamide formation from simple precursors.

The reaction between hydrogen cyanide (HCN) and water (H₂O) to form formamide (NH₂CHO) is a subject of significant interest, particularly in the context of prebiotic chemistry. acs.orgnih.gov Computational studies have elucidated the mechanisms of this reaction, revealing the crucial role that additional water molecules can play. acs.orgnih.gov

One proposed mechanism involves the direct hydrolysis of HCN. However, this pathway has a high activation energy barrier. researchgate.net A more favorable pathway involves the catalytic action of a second water molecule. This additional water molecule can facilitate the reaction through a hydrogen relay transport mechanism, which significantly reduces the energy barriers for the reaction steps. acs.orgnih.gov

An alternative and competing reaction channel for formamide formation from HCN and H₂O proceeds through a geminal diol intermediate. acs.orgnih.gov In this pathway, an additional water molecule acts as a reactant in the second step of the reaction. acs.orgnih.gov The presence of water can also influence the decomposition of formamide, where it can act as a bifunctional catalyst, favoring the dehydration pathway to produce HCN. nih.gov

In interstellar environments, the formation of formamide from HCN is thought to be challenging due to a high energy barrier for the formation of the C-N bond. aanda.org The presence of water ice does not appear to catalyze this specific step. aanda.org However, the isomer hydrogen isocyanide (HNC) can react spontaneously with hydroxyl radicals (OH), which can be present in interstellar water ice, to form intermediates that lead to formamide. aanda.org

Table 1: Key Aspects of Formamide Formation from HCN and H₂O

Reaction PathwayKey FeaturesRole of Additional Water Molecules
Direct Hydrolysis of HCNHigh activation energy barrier. researchgate.netCan act as a catalyst to lower the barrier. acs.orgnih.gov
Geminal Diol Intermediate PathwayAlternative and competing channel for formamide formation. acs.orgnih.govActs as a reactant in the second step of the reaction. acs.orgnih.gov
Interstellar Synthesis from HNCSpontaneous reaction with OH radicals. aanda.orgWater ice can act as a reservoir for OH radicals and catalyze hydrogen transposition. aanda.org

The oxidation of aminomethanol (B12090428) (NH₂CH₂OH) represents another significant pathway to formamide. nih.govresearchgate.net Aminomethanol is considered a key intermediate in the synthesis of simple amino acids. nih.gov Its oxidation in the gas phase, particularly by hydroxyl radicals (˙OH), has been studied to understand the formation of formamide in atmospheric conditions. nih.govresearchgate.net

The reaction is initiated by the abstraction of a hydrogen atom from aminomethanol by a hydroxyl radical, which can lead to the formation of three different aminomethanol radicals: a carbon-centered radical (NH₂ĊHOH), a nitrogen-centered radical (ṄHCH₂OH), and an oxygen-centered radical (NH₂CH₂O˙). nih.gov Computational studies have shown that the formation of the carbon-centered NH₂ĊHOH radical is the most dominant pathway, with a favorability of 77%. nih.govresearchgate.net

This highly favored carbon-centered radical subsequently reacts with atmospheric oxygen (O₂). nih.govresearchgate.net This interaction leads predominantly to the formation of formamide (NH₂CHO). nih.govresearchgate.net The branching fraction for formamide formation in the NH₂ĊHOH + ³O₂ reaction is approximately 99% under tropospheric conditions. nih.govresearchgate.net Alternative products such as amino formic acid (NH₂COOH) and formimidic acid (HN=C(H)-OH) are formed in much smaller quantities. nih.govresearchgate.net

Table 2: Key Steps in the Formation of Formamide from Aminomethanol Oxidation

StepDescriptionKey Intermediates and Products
1. Hydrogen AbstractionA hydroxyl radical (˙OH) abstracts a hydrogen atom from aminomethanol. nih.govCarbon-centered radical (NH₂ĊHOH), Nitrogen-centered radical (ṄHCH₂OH), Oxygen-centered radical (NH₂CH₂O˙). nih.gov
2. Oxidation of Carbon-Centered RadicalThe dominant NH₂ĊHOH radical reacts with molecular oxygen (O₂). nih.govresearchgate.netFormamide (NH₂CHO) as the major product. nih.govresearchgate.net

Degradation Mechanisms of this compound Derivatives

The stability and degradation of this compound derivatives are crucial for understanding their environmental fate and potential applications. The following subsections discuss the primary mechanisms through which these compounds can degrade.

The oxidative degradation of this compound derivatives can be inferred from studies on related ethanolamines and ethylenediamines. researchgate.net In general, secondary amines exhibit higher degradation rates than primary and tertiary amines. researchgate.net The presence of a hydroxyl group can increase the degradation rate by destabilizing the resulting free radical. researchgate.net

For formamide itself, thermal decomposition can lead to various products depending on the conditions. At temperatures above 100 °C, it can decompose into carbon monoxide and ammonia (B1221849). wikipedia.org At very high temperatures or in the presence of solid acid catalysts, the products shift to hydrogen cyanide and water. wikipedia.org The decomposition of formamide can proceed through several channels, including decarboxylation, dehydrogenation, and dehydration, with energy barriers in the range of 73-78 kcal/mol. acs.org The dehydration pathway, leading to HCN and H₂O, appears to be favored, especially in the presence of water which can catalyze the reaction. nih.govacs.org

In the context of this compound, oxidative degradation would likely involve the amine and formamide functionalities. The amine group can be susceptible to oxidation, potentially leading to the formation of various degradation products including ammonia, aldehydes, and carboxylic acids. researchgate.net The formamide group could undergo hydrolysis or thermal decomposition as described above.

Hydrogen abstraction is a key initial step in the degradation of many organic molecules, including amides. Studies on the gas-phase reaction of methyl radicals with formamide have provided insights into the reactivity of different hydrogen atoms within the molecule. rsc.org

In formamide, hydrogen can be abstracted from either the formyl position (-CHO) or the amide group (-NH₂). rsc.org The reactivity of the formyl hydrogen in formamide is similar to that in other related compounds. rsc.org The abstraction of a hydrogen atom from the amide group is also a significant pathway. rsc.org

For this compound, hydrogen abstraction could occur at several sites: the formyl group, the amide nitrogen, the amino group, and the ethylenic carbons. The relative rates of abstraction from these different sites would depend on the bond dissociation energies and the nature of the abstracting radical species. Abstraction from the carbon alpha to the amino group is often a favorable process in the degradation of amines.

Radical intermediates play a central role in the degradation of this compound and its analogues. Following hydrogen abstraction, various radical species are formed, which then undergo further reactions. nih.govresearchgate.netrsc.org

As discussed in the formation of formamide from aminomethanol, carbon-centered, nitrogen-centered, and oxygen-centered radicals can be formed. nih.gov In the degradation of formamide by methyl radicals, both ·CONH₂ and HCONH· radicals are potential primary intermediates. rsc.org There is evidence for secondary reactions involving these radicals, such as the reaction of CH₃ with ·CONH₂ to produce methane (B114726) and isocyanic acid (HNCO). rsc.org

The degradation of the ethylenediamine (B42938) portion of this compound would also proceed through radical intermediates. The initial hydrogen abstraction would lead to carbon-centered or nitrogen-centered radicals. These radicals can then react with oxygen in oxidative environments, leading to the formation of peroxy radicals and subsequent chain reactions that result in the breakdown of the molecule. researchgate.net The formation of radical cations has also been identified in the degradation of related compounds. nih.gov

Reaction Kinetics and Thermochemistry of this compound Reactions

The kinetics and thermochemistry of reactions involving this compound dictate the rates and feasibility of its chemical transformations. While specific data for this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on its analogues, such as N-methylformamide.

A relative kinetic technique using long-path Fourier transform infrared spectroscopy has been employed to determine the rate coefficients for the reactions of various amides with OH radicals and Cl atoms at 298 ± 2K and atmospheric pressure. wikipedia.org For N-methylformamide, the measured OH reaction rate coefficient was (0.86 ± 0.24) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. wikipedia.org Another study using laser flash photolysis coupled with laser-induced fluorescence reported a rate coefficient of (1.03 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the reaction of OH with N-methylformamide at 298K. whiterose.ac.uk

These values indicate a relatively fast reaction with OH radicals, suggesting that this would be a primary degradation pathway in environments where such radicals are present. The rate of reaction is influenced by the structure of the amide, with substitutions on the nitrogen atom affecting the reactivity.

Table 1: Experimentally Determined Rate Constants for the Reaction of N-methylformamide with OH Radicals at 298 K

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) Experimental Method
N-methylformamide (0.86 ± 0.24) × 10⁻¹¹ wikipedia.org Relative Rate Technique with FTIR

Branching fraction analysis is essential for understanding the distribution of products in a chemical reaction that has multiple possible pathways. It provides the fraction of reactants that convert into a specific product. For the reactions of N-substituted formamides, such as with OH radicals, abstraction of a hydrogen atom can occur from different sites on the molecule, leading to various radical intermediates and subsequent products.

While a detailed branching fraction analysis for this compound is not available in the reviewed literature, studies on the decomposition of formamide itself reveal multiple reaction channels, including dehydration to form hydrogen cyanide and water, and decarbonylation to produce ammonia and carbon monoxide. nih.govresearchgate.net The presence of water has been shown to catalytically favor the dehydration pathway. nih.gov

In the case of this compound, reaction with an OH radical could lead to hydrogen abstraction from the ethyl bridge, the amino group, or the formyl group. The branching fractions for these pathways would depend on the respective activation energies, with the lowest energy pathway being the most dominant. Theoretical calculations are often employed to predict these branching ratios in the absence of experimental data.

Catalytic Effects on Reaction Mechanisms

Catalysts can significantly alter the reaction pathways and rates of formation and transformation of this compound. Both transition metals and mineral surfaces have been shown to play crucial roles in reactions involving formamides and amines.

Transition metals are widely used as catalysts in the synthesis of amines and amides. The formylation of amines, a key step in the potential synthesis of this compound from ethylenediamine, can be efficiently catalyzed by a variety of transition metal complexes.

Several studies have demonstrated the use of transition metal catalysts for the N-formylation of amines using different formyl sources. For instance, cobalt-based catalysts have been shown to be effective for the formylation of amines with CO₂/H₂ in ethanol. ornl.gov Palladium-catalyzed formylation of aryl bromides has also been extensively studied, providing mechanistic insights into the catalytic cycle which often involves oxidative addition, migratory insertion, and reductive elimination steps. liverpool.ac.uknih.gov Manganese dioxide (MnO₂) has been utilized as a catalyst for the formylation of amines under solvent-free conditions. researchgate.net Furthermore, a non-noble metal CoNC catalyst has been developed for the oxidative carbonylation of amines with paraformaldehyde to produce N-formamides. rsc.org

The general role of the transition metal in these catalytic cycles is to activate the reactants, bringing them into close proximity and lowering the activation energy of the reaction. For the formylation of an amine like ethylenediamine, the transition metal can coordinate to the amine and the formyl source, facilitating the nucleophilic attack of the amine nitrogen on the formyl carbon.

Table 2: Examples of Transition Metal Catalysts Used in N-Formylation Reactions

Catalyst System Formyl Source Substrate Type Reference
Cobalt salt with tetradentate phosphine (B1218219) ligand CO₂/H₂ Various amines ornl.gov
Palladium(II) acetate (B1210297) with cataCXium A Syngas (CO/H₂) Aryl bromides liverpool.ac.uknih.gov
MnO₂ Not specified (likely formic acid or derivative) Amines researchgate.net
CoNC (non-noble metal) Paraformaldehyde Amines rsc.org

Mineral surfaces are thought to have played a significant role in prebiotic chemistry by concentrating reactants and catalyzing reactions. nih.gov Formamide, a potential precursor to biomolecules, has been a key focus of these studies. The interaction of formamide and its derivatives with mineral surfaces could have facilitated the synthesis of more complex molecules on the early Earth. wikipedia.org

The adsorption and concentration of organic molecules on mineral surfaces can overcome the dilution problem of a "primordial soup." researchgate.net Specific interactions between the organic molecules and the mineral surface can orient the molecules in a way that favors certain reaction pathways. For example, computational studies have shown that the interaction of formamide with clay mineral surfaces like dickite and kaolinite (B1170537) is driven by hydrogen bonding. researchgate.net

While direct studies on the influence of mineral surfaces on this compound are scarce, it is plausible that minerals could catalyze its formation from precursors like ethylenediamine and a formyl source, or its subsequent reactions. The amine and formyl groups of this compound could interact with the active sites on mineral surfaces, such as Lewis and Brønsted acid sites, leading to catalysis. Iron sulfides, clays, and titanium dioxide are examples of minerals that have been investigated for their catalytic activity in prebiotic synthesis. researchgate.net

The binding of molecules like ethylenediamine to mineral surfaces has also been studied in the context of nanoparticle synthesis, where they can control the morphology of the resulting particles, indicating a strong interaction between the amine groups and the mineral surface. rsc.org This suggests that such interactions could also play a role in directing chemical reactions.

Theoretical and Computational Chemistry Studies on N 2 Aminoethyl Formamide

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of N-(2-Aminoethyl)formamide. These investigations typically involve sophisticated calculations to solve the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would be employed to determine various properties.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be used to ensure the reliability of the results. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group is a critical feature that would be investigated, as resonance delocalization of the nitrogen lone pair into the carbonyl group influences the C-N bond length and the rotational barrier around it.

Furthermore, DFT calculations can provide insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its reactivity. The HOMO-LUMO energy gap is another important parameter that indicates the chemical reactivity and kinetic stability of the molecule.

Below is a hypothetical data table summarizing the kind of results one would expect from a DFT geometry optimization of this compound.

ParameterFunctional/Basis SetCalculated Value
C=O Bond LengthB3LYP/6-311++G(d,p)~1.23 Å
C-N (amide) Bond LengthB3LYP/6-311++G(d,p)~1.36 Å
N-C (ethyl) Bond LengthB3LYP/6-311++G(d,p)~1.46 Å
C-C (ethyl) Bond LengthB3LYP/6-311++G(d,p)~1.54 Å
O=C-N Bond AngleB3LYP/6-311++G(d,p)~124°
C-N-C Bond AngleB3LYP/6-311++G(d,p)~122°
H-N-C=O Dihedral AngleB3LYP/6-311++G(d,p)~180° (trans)
HOMO EnergyB3LYP/6-311++G(d,p)Value in eV
LUMO EnergyB3LYP/6-311++G(d,p)Value in eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)Value in eV

Ab Initio Methodologies

Ab initio methods are quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide benchmark data for the electronic structure of this compound.

An ab initio study would typically start with a Hartree-Fock calculation, which provides a basic description of the electronic structure. To account for electron correlation, which is crucial for accurate energy predictions, post-Hartree-Fock methods like MP2 or CCSD(T) would be employed. These calculations would refine the geometric parameters and relative energies of different conformers of this compound. For example, the energy difference between cis and trans conformations of the amide group could be accurately determined.

Exploration of Molecular Structures and Conformations

The conformational flexibility of the ethylenediamine (B42938) backbone in this compound is a key aspect of its molecular structure. Computational methods are essential for exploring the potential energy surface and identifying the stable conformers.

A systematic conformational search would be performed using molecular mechanics force fields (e.g., MMFF94, AMBER) to generate a large number of possible structures. The low-energy conformers identified would then be subjected to higher-level DFT or ab initio calculations for geometry optimization and energy refinement. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated free energies. Intramolecular hydrogen bonding between the terminal amino group and the formamide (B127407) moiety would be a significant factor in determining the preferred conformations. The presence of such interactions would be identified by short distances between the donor and acceptor atoms and specific bond angles.

Reaction Pathway Analysis Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis or decomposition.

Energetic Profiles of Reaction Intermediates and Transition States

To understand the mechanism of a reaction, it is essential to map out the potential energy surface connecting reactants, intermediates, transition states, and products. For a reaction involving this compound, such as its formation from ethylenediamine and a formylating agent, computational methods would be used to locate the structures of all stationary points along the reaction coordinate.

A hypothetical energetic profile for a reaction step might look like the following:

SpeciesMethodRelative Energy (kcal/mol)
ReactantsCCSD(T)//B3LYP0.0
Transition State 1CCSD(T)//B3LYP+15.2
IntermediateCCSD(T)//B3LYP-5.7
Transition State 2CCSD(T)//B3LYP+10.8
ProductsCCSD(T)//B3LYP-20.1

Simulation of Competing Side Reactions

In many chemical processes, multiple reaction pathways can compete with each other, leading to the formation of different products. Computational modeling can be used to simulate these competing side reactions and predict the product distribution.

For the synthesis of this compound, a potential side reaction could be the diformylation of ethylenediamine to produce N,N'-diformylethylenediamine. By calculating the activation energies for both the desired mono-formylation and the competing di-formylation pathways, it would be possible to predict the conditions that favor the formation of this compound. For instance, if the activation energy for the second formylation step is significantly higher than the first, it would suggest that mono-formylation is kinetically favored. The influence of catalysts or solvent effects on the relative energies of the competing pathways could also be investigated using appropriate computational models.

Solvation Effects in Reaction Environments

Detailed computational investigations specifically modeling the solvation effects on the reaction environments of this compound are not extensively available in peer-reviewed literature. However, the principles of such effects can be understood by examining studies on its parent compound, formamide, which serves as a fundamental model for the peptide bond.

Computational studies on formamide typically employ a polarizable continuum model (PCM) to simulate the influence of different solvents. rsc.orgresearchgate.net This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the analysis of non-specific solvation effects on the molecule's properties. Research on formamide has shown that solvent polarity significantly impacts molecular geometry, vibrational frequencies, and intermolecular interaction energies. rsc.org For instance, polar solvents are found to have a more pronounced effect on these properties compared to non-polar solvents. rsc.orgresearchgate.net

The solvation effect is also modulated by specific hydrogen-bonding interactions between the solute and solvent molecules. rsc.org In the case of this compound, both the formamide group and the terminal amino group would be expected to participate in hydrogen bonding with protic solvents like water. Ab initio molecular dynamics simulations on formamide in aqueous solutions have revealed that the solvent plays a crucial role in reaction mechanisms, such as decomposition, by mediating proton transfer steps. nih.gov A similar computational study on this compound would be necessary to elucidate how different solvents influence its reactivity, stability, and conformational preferences by affecting the energy barriers of reaction pathways.

The following table illustrates the type of data generated from PCM studies, using formamide in various solvents as a representative example.

SolventDielectric Constant (ε)Effect on C=O Bond LengthEffect on N-H Vibrational FrequencyCalculated Binding Energy (to H₂O)
Carbon Tetrachloride2.24Minimal ChangeSlight Red-ShiftLowered
Tetrahydrofuran7.58Slight ElongationModerate Red-ShiftModerately Lowered
Ethanol24.55Moderate ElongationSignificant Red-ShiftSignificantly Lowered
Acetonitrile36.64Moderate ElongationSignificant Red-ShiftSignificantly Lowered
Dimethyl Sulfoxide46.83Significant ElongationLarge Red-ShiftGreatly Lowered
Water78.39Significant ElongationLarge Red-ShiftGreatly Lowered

Data is illustrative based on findings for formamide from sources rsc.orgresearchgate.net.

Intermolecular Interactions and Hydrogen Bonding Networks

Computational Analysis of Hydrogen Bond Geometry

Specific computational analyses detailing the hydrogen bond geometries in networks of this compound are not readily found in existing literature. However, the principles of such analyses are well-established through studies on simpler amides like formamide. kennesaw.eduresearchgate.net These studies typically use quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of molecular clusters (e.g., dimers, trimers) and calculate the parameters that define the hydrogen bonds.

A computational analysis of this compound would involve identifying all potential hydrogen bond donors (the N-H groups of the amide and the primary amine) and acceptors (the carbonyl oxygen and the nitrogen atoms). The key geometric parameters calculated include:

D–H distance: The length of the covalent bond between the donor atom (D) and the hydrogen atom.

H···A distance: The length of the hydrogen bond between the hydrogen atom (H) and the acceptor atom (A).

D···A distance: The total distance between the donor and acceptor atoms.

D–H···A angle: The angle formed by the donor, hydrogen, and acceptor atoms, which indicates the linearity of the hydrogen bond.

These parameters are crucial for determining the strength and nature of the intermolecular interactions that dictate the supramolecular structure and physical properties of the compound.

The table below shows representative geometric data for a cyclic formamide dimer, illustrating the type of information that would be generated for this compound.

Hydrogen Bond Type (D–H···A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)
N–H···O~1.02~1.85~2.87~175
C–H···O~1.10~2.30~3.30~150

Values are typical for a formamide dimer as a model system, based on computational studies. kennesaw.eduresearchgate.net

Graph Set Motif Analysis of Hydrogen Bond Networks

Graph set analysis is a systematic method used to describe and classify the intricate patterns of hydrogen bonds in crystal structures. nih.govscispace.com This approach treats molecules as nodes and hydrogen bonds as lines connecting them, allowing for the identification of repeating motifs. researchgate.net These motifs are described by a designator Gda(n), where G specifies the pattern type (C for chain, R for ring, D for discrete), 'a' is the number of acceptor atoms, 'd' is the number of donor atoms, and 'n' is the number of atoms in the ring or chain.

While a specific graph set analysis for this compound is not available, a crystallographic study of the closely related molecule N-(2-Formamidoethyl)formamide (which contains two formamide groups instead of one formamide and one amino group) provides a relevant example. nih.gov In the crystal structure of this related compound, intermolecular N—H···O hydrogen bonds link four molecules together, forming a centrosymmetric ring motif. nih.gov This pattern is described by the graph set notation R44(22). nih.gov

A theoretical study of this compound would likely reveal a complex network involving both the amide N-H and the amine N-H₂ protons as donors and the carbonyl oxygen and amine nitrogen as potential acceptors, leading to a variety of possible chain and ring motifs that define its solid-state architecture. nih.gov

Advanced Computational Methodologies

ETS-NOCV, IRI, and CDA Analysis

Specific applications of Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV), Independent Reciprocal Index (IRI), or Charge-Displacement Analysis (CDA) to this compound have not been reported in the scientific literature. However, studies on analogous amide systems demonstrate the potential insights these methods could offer.

ETS-NOCV analysis is a powerful tool for dissecting chemical bonds and intermolecular interactions into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction energy. d-nb.infonih.gov The orbital interaction term can be further decomposed into contributions from pairs of natural orbitals for chemical valence (NOCVs), which often correspond to chemically intuitive concepts like σ-donation and π-backdonation. nih.gov In a study of formamide dimers, ETS-NOCV was used to analyze the changes in electronic structure along the reaction coordinate for double-proton transfer, identifying electrostatic contributions as the primary factor influencing the activation barrier. nih.govresearchgate.net

IRI analysis is a visualization method based on the electron density and its derivatives, used to identify and characterize non-covalent interactions. researchgate.net It generates surfaces that are color-coded to distinguish between covalent bonds, hydrogen bonds, van der Waals interactions, and repulsive contacts. researchgate.net An IRI analysis of this compound could provide a clear, qualitative picture of the intramolecular and intermolecular hydrogen bonding, highlighting the spatial regions where these interactions are most significant. researchgate.netresearchgate.net

Charge-Displacement Analysis (CDA) quantifies the flow of electron charge along a chosen axis when a chemical bond or intermolecular interaction is formed. scm.comnih.gov It calculates the function Δq(z), which represents the amount of electron charge that has moved across a plane perpendicular to the axis z. nih.govmdpi.com This method provides a quantitative measure of charge transfer, a key component in many hydrogen bonds and other non-covalent interactions. For this compound, CDA could be used to quantify the charge transfer from the hydrogen bond donor to the acceptor, providing insight into the covalent character of these interactions.

Molecular Dynamics Simulations for Chemical Stability

To date, specific molecular dynamics (MD) simulations focused on the chemical stability of this compound have not been published. MD simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov

An MD simulation to assess the chemical stability of this compound would involve placing the molecule, either alone or in a solution, into a simulation box and calculating the forces between atoms and the resulting motions over a set period, from picoseconds to microseconds. nih.govmdpi.com Key analyses to determine stability would include:

Root-Mean-Square Deviation (RMSD): Tracking the RMSD of the molecule's backbone atoms relative to its initial structure. A stable, low RMSD value indicates structural integrity, while large fluctuations or a steady increase could suggest conformational changes or unfolding. researchgate.net

Bond Stability: Monitoring the lengths of covalent bonds over time to detect any bond-breaking events that would signify decomposition.

Interaction with Solvent: In a solution, MD can reveal the stability of the solvation shell and the dynamics of hydrogen bonds between the solute and solvent molecules. nih.gov

Such simulations would be particularly valuable for understanding the persistence of this compound under specific conditions, such as the aqueous environments relevant to prebiotic chemistry, where related molecules like N-(2-aminoethyl)-glycine have been studied. nih.govnih.gov

The following table illustrates the type of data that would be analyzed from an MD simulation to assess stability.

Simulation Time (ps)Backbone RMSD (Å)Intramolecular H-BondsSolute-Solvent H-Bonds (in Water)
00.0015
1000.8516
2000.9105
3000.8815
4000.9516
5000.9215

Data is hypothetical and for illustrative purposes only.

Role in Organic Synthesis and Precursor Chemistry

N-(2-Aminoethyl)formamide as a Precursor in Complex Organic Synthesis

The dual functionality of this compound makes it an important precursor in the synthesis of more elaborate molecules. It can act as a nucleophile through its primary amine group or be incorporated into larger structures via reactions involving its formamide (B127407) moiety.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. mdpi.comrsc.org this compound provides an N-C-C-N backbone, which is a common structural motif in five- and six-membered heterocyclic rings like imidazoles and pyrimidines.

Formamide and its derivatives are often used as reagents in the synthesis of pyrimidines. researchgate.net For instance, the cyclocondensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment is a classic route to pyrimidine (B1678525) rings. While direct use of this compound is not extensively documented in this specific context, its structural components are analogous to precursors used in such syntheses. For example, the core ethylenediamine (B42938) structure can be used to build pyrazine (B50134) rings, and the formamide group can serve as a source for a one-carbon unit in cyclization reactions. The synthesis of pyrimidine derivatives can be achieved through various catalyzed methods, often involving the reaction of amidines with ketones or other carbonyl compounds. organic-chemistry.orgmdpi.com

Heterocycle ClassGeneral PrecursorsPotential Role of this compound
Pyrimidines Amidines, β-dicarbonyl compounds, UreaCan serve as an ethylenediamine surrogate or a precursor to a functionalized amidine.
Imidazoles Dicarbonyl compounds, Aldehydes, Ammonia (B1221849)The N-C-C-N backbone can be a key building block in reactions forming the imidazole (B134444) ring.
Pyrazines α-Dicarbonyls, 1,2-DiaminesThe inherent 1,2-diamine structure is a direct precursor for pyrazine synthesis.

This table illustrates the potential applications of this compound in heterocyclic synthesis based on the reactivity of its core structural components.

This compound serves as an intermediate in the synthesis of various specialty chemicals, which are compounds produced for specific applications. cphi-online.com Its bifunctionality is key to its utility in creating molecules with tailored properties. For example, its relative, N-(2-Formamidoethyl)formamide, is used as a plasticizer in the preparation of thermoplastic starch, where it forms hydrogen bonds that enhance the material's mechanical properties. nih.gov

In the broader context of fine chemicals, derivatives of ethylenediamine are crucial intermediates. Aminoethyl ethanolamine (B43304) (AEEA), another ethylenediamine derivative, is used to produce surfactants, corrosion inhibitors, and chelating agents. silverfernchemical.com This highlights the industrial importance of the ethylenediamine backbone present in this compound, suggesting its potential as a precursor for similar applications after appropriate chemical modification.

Derivatives of this compound in Synthetic Chemistry

The reactivity of the amine and amide groups in this compound allows for the creation of a wide range of derivatives. These modifications are used to alter the molecule's properties for specific synthetic goals or research applications.

N-methylation and N-alkylation are fundamental reactions in organic chemistry, often used to modify the properties of amine-containing compounds in pharmaceuticals and other functional materials. monash.edumdpi.com These reactions can be applied to diamines and their derivatives to introduce methyl or other alkyl groups onto the nitrogen atoms.

General methods for N-alkylation often involve reacting the amine with an alkyl halide in the presence of a base. For a molecule like this compound, the primary amine is more nucleophilic and would typically be alkylated preferentially over the formamide nitrogen under standard conditions. Formamides themselves can be used as N-sources in certain C-N bond formation reactions. researchgate.net More complex strategies, such as reductive amination or the use of specific protecting groups, can allow for controlled alkylation at different positions. monash.edu The Eschweiler-Clarke reaction is a specific method for the N-methylation of primary or secondary amines using formic acid and formaldehyde, which proceeds via an N-formyl intermediate. rsc.org

Alkylation MethodReagentsSubstrateKey Features
Direct Alkylation Alkyl Halide, BasePrimary/Secondary AmineA common and straightforward method for introducing alkyl groups.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Primary/Secondary AmineForms a C-N bond by reducing an intermediate imine.
Eschweiler-Clarke Reaction Formic Acid, FormaldehydePrimary/Secondary AmineSpecifically for methylation; proceeds through an N-formyl intermediate. rsc.org

This table summarizes common N-alkylation methods applicable to the amine functional group in this compound and its derivatives.

Derivatives of this compound can be synthesized for highly specific research purposes, such as creating ligands for metal complexes or probes for biological systems. The ethylenediamine backbone is a common feature in chelating ligands used in coordination chemistry. nih.gov

A notable example involves the synthesis of NADP derivatives. In one study, NADP was reacted with 3-propiolactone to carboxyethylate the molecule. This derivative was then reacted with 1,2-diaminoethane (ethylenediamine) using a carbodiimide (B86325) to form 2'-O-[N-(2-aminoethyl)carbamoylethyl]phosphono-NAD. nih.gov This process attaches a functionalized aminoethyl group to the NADP molecule, demonstrating how a structure related to this compound can be incorporated into a complex biomolecule for research into enzyme interactions. nih.gov

This compound in Prebiotic Chemistry Research

Prebiotic chemistry investigates the chemical pathways that could have led to the origin of life from non-living matter. uni-muenchen.de Formamide (NH₂CHO) is considered a key molecule in this field because it contains the four essential elements (H, C, N, O) and is found throughout the universe. wikipedia.org It can serve as both a solvent and a chemical precursor for the abiotic synthesis of a remarkable variety of biomolecules, including amino acids, sugars, and nucleobases. wikipedia.orgmdpi.comnih.gov

Research has shown that N-formylaminonitriles, which are derivatives of formamide, form readily from aldehydes and cyanide in a formamide solvent, even without added ammonia. nih.govnih.gov This suggests a plausible prebiotic route to amino acid precursors. This compound is structurally related to these key prebiotic intermediates.

Furthermore, another related molecule, N-(2-aminoethyl)glycine (AEG), has been investigated through quantum mechanical calculations as a potential component of an ancestral proto-RNA. nih.gov The studies suggest that the synthesis of nucleosides containing AEG is thermodynamically favored, hinting at the possible role of simple aminoethyl-containing molecules in the early stages of molecular evolution. nih.gov The presence of formamide is crucial in many of these proposed scenarios, facilitating reactions that are otherwise difficult in a purely aqueous environment. wikipedia.orgnih.gov

Prebiotic RoleKey Molecule(s)Significance
Solvent & Precursor FormamideEnables synthesis of nucleobases, amino acids, and sugars under plausible prebiotic conditions. wikipedia.orgnih.gov
Amino Acid Formation N-formylaminonitrilesForm readily in formamide, providing a pathway to amino acids protected from reversion. nih.govnih.gov
Proto-RNA Component N-(2-aminoethyl)glycine (AEG)Thermodynamic calculations suggest it could have been a component of an early genetic polymer. nih.gov

This table outlines the roles of formamide and related N-substituted aminoethyl compounds in prominent prebiotic chemistry theories.

Contribution to the Abiotic Synthesis of Organic Molecules

Formamide (NH₂CHO) is considered a cornerstone of prebiotic chemistry, as it contains the four essential elements for life—hydrogen, carbon, oxygen, and nitrogen—and is readily formed under conditions mimicking those of the primordial Earth. wikipedia.org Its ability to act as both a reactant and a solvent at elevated temperatures makes it a potent medium for the synthesis of a wide array of organic molecules. wikipedia.org

Formation of Nucleobases and Nucleosides from Formamide-Related Pathways

The synthesis of nucleobases—the informational components of RNA and DNA—is a critical step in the origin of life. Formamide-based chemistry has been shown to be a viable route for the abiotic formation of purine (B94841) and pyrimidine nucleobases. nih.govrsc.org Theoretical and experimental studies have demonstrated that heating formamide in the presence of catalysts can yield a variety of nucleobases. researchgate.net

The involvement of this compound in these pathways is hypothesized to occur through the participation of its aminoethyl moiety. This group could potentially influence the cyclization reactions that lead to the formation of the heterocyclic rings of nucleobases. Furthermore, the close structural relationship to N-(2-aminoethyl)-glycine (AEG), the backbone of Peptide Nucleic Acid (PNA), suggests a potential role in the formation of nucleobase-containing structures. nih.gov PNA is considered a possible precursor to RNA, and the synthesis of its components under prebiotic conditions is a key area of research. nih.govresearchgate.net The formation of nucleobase-N-acetic acids, which are the components of PNA, has been demonstrated in the presence of glycine (B1666218) and ammonium (B1175870) cyanide polymerization, a chemical environment where formamide and its derivatives are likely present. nih.gov

Potential Role in Proto-RNA Synthesis through Aminoethyl-Glycine Conjugates

One of the most significant proposed roles for aminoethyl-containing compounds in prebiotic chemistry is in the formation of a precursor to RNA, often termed proto-RNA. The "RNA World" hypothesis posits that RNA was the primary genetic material before the advent of DNA. However, the prebiotic synthesis of RNA itself faces several challenges. Peptide Nucleic Acid (PNA), with its N-(2-aminoethyl)-glycine backbone, offers a compelling alternative or precursor. nih.govresearchgate.net

Quantum mechanical calculations have explored the thermodynamics of the prebiotic synthesis of nucleic acid building blocks involving N-(2-aminoethyl)-glycine (AEG). nih.gov These studies predict that the synthesis of nucleosides containing AEG is thermodynamically favored, suggesting a plausible role for AEG as a component of an ancestral proto-RNA. researchgate.netnih.gov This theoretical work highlights a potential pathway for the formation of free nucleotides, such as 5'-uridine monophosphate (UMP), assisted by an AEG nucleoside in an aqueous environment. nih.gov This model helps to circumvent the "water problem," where the presence of water can hinder the necessary condensation reactions for polymerization. nih.gov Given that this compound is a potential precursor to AEG, its availability would be a crucial first step in this proposed pathway to proto-RNA.

Thermodynamic Favorability of AEG-Containing Nucleosides

Reactants Product Thermodynamic Prediction Implication for Proto-RNA
D-ribofuranose + Nucleobase + N-(2-aminoethyl)-glycine (AEG) AEG-Nucleoside Conjugate Thermodynamically Favored researchgate.netnih.gov Suggests a plausible role for AEG as a key component in an ancestral genetic polymer. researchgate.net

Formation of Amino Acid Derivatives and Peptides under Prebiotic Conditions

The formation of peptides from amino acids is another fundamental step in the origin of life. Formamide has been shown to be a suitable medium for the production of amino acid derivatives from simple precursors like aldehydes and nitriles. wikipedia.orgnih.gov This environment allows for the synthesis of N-formylaminonitriles, which are direct precursors to amino acids. nih.govnih.gov

The structure of this compound, containing a formylated amine, is analogous to the N-formylated amino acids that are intermediates in these prebiotic syntheses. nih.gov This suggests that this compound could readily participate in similar chemical reactions. The presence of the aminoethyl group provides an additional site for peptide bond formation or elongation. While direct experimental evidence for peptide synthesis initiated by this compound is not yet prevalent, its potential to act as a building block or a catalyst in the formation of peptide-like structures is an area of active consideration. Preliminary experiments have suggested that AEG, its close relative, can polymerize at elevated temperatures to form a polypeptide backbone, reinforcing the plausibility of such reactions. nih.gov

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and probing molecular structures. These techniques are complementary, as they are governed by different selection rules; IR spectroscopy detects changes in the dipole moment, while Raman spectroscopy is sensitive to changes in molecular polarizability.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within N-(2-Aminoethyl)formamide. The spectrum is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds. A major challenge in the infrared spectroscopy of biological or aqueous samples is the strong absorption of water, which can mask key biochemical information, particularly in the Amide I region (~1650 cm⁻¹).

The key functional groups in this compound are the primary amine (-NH₂), the secondary amide (-NH-CHO), and the ethylene (B1197577) backbone (-CH₂-CH₂-). The expected characteristic absorption bands, based on data from formamide (B127407), N-methylformamide, and other related amino compounds, are summarized below.

N-H Stretching: The primary amine and secondary amide groups exhibit N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. Primary amines usually show two bands corresponding to symmetric and asymmetric stretching, while secondary amides show a single band.

C-H Stretching: The ethylene backbone gives rise to C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): The carbonyl group (C=O) of the formamide moiety produces a strong and characteristic absorption band, known as the Amide I band, typically found between 1630 and 1680 cm⁻¹. For formamide liquid, this peak is observed around 1690 cm⁻¹.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, results in the Amide II band, which is typically observed in the 1510-1580 cm⁻¹ range for secondary amides.

CH₂ Bending: The scissoring or bending vibration of the methylene (B1212753) (-CH₂) groups in the ethylene chain is expected around 1450-1470 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂) & Secondary Amide (-NH-)3200 - 3500
C-H StretchAlkyl (-CH₂-)2850 - 2960
C=O Stretch (Amide I)Secondary Amide (-CO-NH-)1630 - 1680
N-H Bend (Amide II)Secondary Amide (-CO-NH-)1510 - 1580
CH₂ BendAlkyl (-CH₂-)1450 - 1470

For this compound, Raman spectroscopy can be used to confirm the presence of the ethylene backbone and study intermolecular interactions, such as hydrogen bonding.

C≡N Stretch: While not present in the target molecule, the C≡N stretch is a strong Raman scatterer, typically appearing in the 2200-2300 cm⁻¹ range, which is a key diagnostic peak for related cyano-compounds.

C=O Stretch: The amide carbonyl stretch is also Raman active, though often weaker than in the IR spectrum.

C-N and C-C Stretching: The stretching vibrations of the C-N and C-C bonds of the molecule's backbone typically appear in the fingerprint region (800-1200 cm⁻¹).

CH₂ Vibrations: The twisting and rocking vibrations of the CH₂ groups can also be observed.

The combination of FTIR and Raman spectroscopy enables a comprehensive analysis of the vibrational modes of this compound, confirming the presence of its key functional groups and providing a detailed picture of its molecular structure.

Table 2: Expected Raman Shifts for this compound
Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
C-H StretchAlkyl (-CH₂-)2850 - 3000
C=O Stretch (Amide I)Secondary Amide (-CO-NH-)1630 - 1680
CH₂ Bend/TwistAlkyl (-CH₂-)1200 - 1470
C-N StretchAmine/Amide1000 - 1250
C-C StretchAlkyl backbone800 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei.

¹H (proton) and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.

Formyl Proton (-CHO): The proton attached to the carbonyl group is expected to appear as a singlet significantly downfield, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl oxygen.

Amide Proton (-NH-): The amide proton signal is often broad and its chemical shift is dependent on solvent and concentration. It is typically found in the 6.0-8.0 ppm range.

Methylene Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ or more complex system. The protons on the carbon adjacent to the amide nitrogen (-NH-CH₂-) would be deshielded compared to those adjacent to the amine nitrogen (-CH₂-NH₂). They would likely appear as two distinct multiplets in the range of 2.5-3.5 ppm.

Amine Protons (-NH₂): The primary amine protons usually appear as a broad singlet, with a chemical shift that is highly variable depending on the solvent, temperature, and pH.

A key feature observed in the ¹H NMR spectra of related N-substituted formamides and N-(2-aminoethyl)glycine derivatives is the presence of cis and trans rotamers due to the restricted rotation around the C-N amide bond. This can lead to a doubling of certain signals, such as the formyl proton, indicating the presence of two distinct conformational isomers in solution at room temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to resonate at approximately 162-165 ppm.

Methylene Carbons (-CH₂-CH₂-): The two methylene carbons would have distinct chemical shifts. The carbon bonded to the formamide nitrogen would be expected around 40-50 ppm, while the carbon bonded to the primary amine would be slightly more shielded, appearing at a slightly lower chemical shift.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AtomTypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-CHOFormyl~8.2~163
-NH-AmideVariable (broad)-
-NH-CH₂-Methylene (adjacent to amide N)~3.3 - 3.5~40 - 50
-CH₂-NH₂Methylene (adjacent to amine N)~2.7 - 2.9~38 - 48
-NH₂AmineVariable (broad)-

¹⁵N NMR spectroscopy is a valuable tool for studying the electronic structure of nitrogen-containing compounds and for investigating dynamic processes like tautomerism. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. In this compound, a potential imidic acid tautomer could exist in equilibrium with the amide form.

The chemical shift of a nitrogen atom is highly sensitive to its hybridization and chemical environment.

Amide Nitrogen: The nitrogen in the formamide group would have a characteristic ¹⁵N chemical shift. For comparison, the ¹⁵N chemical shift of formamide in water is reported to be around 260-268 ppm relative to nitromethane.

Amine Nitrogen: The primary amine nitrogen would have a significantly different chemical shift, typically found at a much higher field (lower ppm value).

By analyzing the ¹⁵N chemical shifts and ¹J(N,H) coupling constants, one can distinguish between different tautomeric forms. For example, a nitrogen atom directly bonded to a proton will show a characteristic one-bond coupling constant of around 90 Hz, which would be absent in a tautomer where the proton has migrated elsewhere. While direct ¹⁵N NMR studies on this compound are not widely reported, the technique remains a powerful potential method for investigating its tautomeric equilibria in various solvents.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The exact mass of this compound (C₃H₈N₂O) is 88.0637 u.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺˙) at m/z = 88. Subsequent fragmentation would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. A common fragmentation pathway for ethylenediamine (B42938) derivatives is the cleavage of the C-C bond, which could lead to a prominent fragment ion at m/z = 30, corresponding to [CH₂=NH₂]⁺.

Cleavage of the Amide Group: Loss of the formyl group (-CHO) or related fragments is a characteristic pathway for formamides.

Loss of Ammonia (B1221849): Fragmentation involving the primary amine group could lead to the loss of ammonia (NH₃).

Analysis of the fragmentation pattern allows for the confirmation of the molecular structure and provides evidence for the connectivity of the atoms within the molecule.

GC-MS and HPLC-MS for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical techniques for the identification and quantification of chemical compounds. For a polar molecule like this compound, these methods require specific approaches.

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of polar compounds such as amino amides by GC typically necessitates a derivatization step to increase their volatility and thermal stability. sigmaaldrich.comd-nb.info This process involves chemically modifying the analyte by replacing active hydrogens on the amine (-NH2) and amide (-NH-) groups with nonpolar moieties. sigmaaldrich.com Common derivatization reagents for amino compounds include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylating agents. sigmaaldrich.commdpi.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. Quantification can be achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard. Mass spectrometry-based methods are routinely used for the qualitative and quantitative assessment of phenethylamines and related designer amines. umich.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is well-suited for the analysis of polar, non-volatile compounds and often does not require derivatization. d-nb.info Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography can be employed for separation. nih.gov HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, making it effective for retaining and separating very polar compounds. nih.gov

In an HPLC-MS system, the compounds separated by the HPLC column are introduced into the mass spectrometer via an interface such as electrospray ionization (ESI). ESI is a soft ionization technique that generates ions with minimal fragmentation, typically producing the protonated molecule [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) can then be used for further structural confirmation and quantification by selecting the parent ion and inducing fragmentation to produce characteristic daughter ions. nih.gov This approach, often using derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), allows for sensitive and specific targeted analysis of amino compounds in complex matrices. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis has been performed on the closely related compound N-(2-Formamidoethyl)formamide, providing detailed structural parameters. nih.gov The compound crystallizes in the orthorhombic space group Pbca. The analysis reveals a molecule with a center of symmetry located at the midpoint of the central C-C bond. nih.gov The key crystal data and structure refinement details are summarized in the table below.

Table 1. Crystal Data and Structure Refinement for N-(2-Formamidoethyl)formamide. nih.gov
ParameterValue
Empirical FormulaC₄H₈N₂O₂
Formula Weight116.12
Temperature113(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 8.7138 (17) Å
b = 6.6714 (13) Å
c = 9.3162 (19) Å
Volume541.58 (19) ų
Z (Molecules per unit cell)4
Calculated Density1.423 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.027, wR2 = 0.073

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of N-(2-Formamidoethyl)formamide is stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, N—H···O hydrogen bonds link adjacent molecules, creating a two-dimensional network that extends parallel to the (010) plane. nih.gov Within this plane, four molecules associate through these hydrogen bonds to form rings characterized by a graph-set motif of R₄⁴(21). nih.gov This ordered arrangement, driven by strong hydrogen bonding, is crucial for the stability of the crystal lattice. The ability to form such hydrogen-bond networks is a key feature of formamide-containing molecules and influences their physical properties. researchgate.netresearchgate.net

Table 2. Hydrogen-Bond Geometry (Å, °). nih.gov
D—H···AD—HH···AD···AD—H···A
N1—H1A···O1ⁱ0.844 (15)2.062 (16)2.8570 (13)156.9 (12)

Symmetry code: (i) x, -y+3/2, z-1/2

Other Spectroscopic and Analytical Methods

UV-Vis Spectroscopy for Electronic Properties and Quantification

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. It provides information about the electronic transitions within the molecule and can be used for quantitative analysis. nih.gov For this compound, the primary chromophore is the formamide group (-NHCHO). The carbonyl group (C=O) within this moiety undergoes an n → π* (non-bonding to anti-bonding pi orbital) electronic transition, which typically results in a weak absorption band in the ultraviolet region.

Studies on formamide itself show absorption concentrated in the 200-300 nm range. researchgate.net It can be inferred that this compound, containing two such formamide groups, would also absorb in this region of the UV spectrum. The exact position (λmax) and intensity (molar absorptivity, ε) of the absorption peak would be influenced by the solvent environment. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing this technique to be used for quantification once a calibration curve is established.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for studying materials with unpaired electrons. wikipedia.org This technique is specifically used for the detection and characterization of paramagnetic species, such as organic radicals and metal complexes. wikipedia.orgmit.edu

This compound, in its ground state, is a diamagnetic molecule with all electrons paired and is therefore ESR-silent. However, ESR spectroscopy could be employed to detect and identify radical intermediates if they were formed from the parent molecule. For example, exposure to high-energy radiation can lead to the decomposition of organic molecules and the formation of radicals. wikipedia.org If this compound were to undergo a reaction involving single-electron transfer or homolytic bond cleavage, the resulting radical species could be studied by ESR. The spectrum would provide information about the radical's structure through analysis of its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). wikipedia.orgmit.edu While there are no specific reports on the ESR analysis of radicals derived from this compound, the technique remains a principal tool for investigating such reactive intermediates in chemical and biological systems. nih.govebi.ac.uk

Applications in Materials Science Research

Utilization as a Plasticizer in Polymer Science

Plasticizers are additives that increase the flexibility, or plasticity, of a material, typically a polymer. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature. While various compounds with amide groups have been investigated as plasticizers for polymers like thermoplastic starch and poly(vinyl alcohol) (PVA), specific research into N-(2-Aminoethyl)formamide for this purpose is not extensively documented in publicly available scientific literature.

The effectiveness of a plasticizer is often related to its ability to interact with the polymer chains, for instance, through hydrogen bonding. The this compound molecule contains both amine (-NH2) and amide (-NHC(O)H) groups, which have hydrogen bond donor and acceptor sites. In theory, these sites could form hydrogen bonds with polar polymer matrices, disrupting polymer-polymer interactions and leading to plasticization. Despite this chemical potential, specific experimental or computational studies detailing the hydrogen bonding interactions between this compound and polymer matrices have not been identified in the scientific literature.

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)formamide, and how can reaction conditions be tailored to maximize purity?

  • Methodological Answer: this compound can be synthesized via formylation of ethylenediamine using formic acid derivatives (e.g., formic anhydride) under controlled pH and temperature. To maximize purity, reaction parameters such as solvent choice (e.g., anhydrous DMF or THF), stoichiometric ratios (excess amine to prevent side reactions), and purification techniques (e.g., column chromatography or recrystallization) are critical. For example, analogous compounds like N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride require multi-step reactions with intermediate purification to achieve >95% purity . Post-synthesis, techniques like HPLC or NMR can validate structural integrity.

Q. Which characterization techniques are most effective for verifying the structural and thermal stability of this compound?

  • Methodological Answer:
  • Structural Verification: 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} are essential for confirming the presence of the aminoethyl and formamide groups. FT-IR can validate N-H stretching (3200–3400 cm1^{-1}) and carbonyl (C=O) vibrations (~1650 cm1^{-1}).
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. For example, N-(2-aminoethyl)-oleamide exhibits sharp decomposition above 300°C in TGA, while DSC highlights mesophasic changes in gels . These methods help assess suitability for high-temperature applications.

Q. How does this compound behave under varying storage conditions, and what precautions are necessary for long-term stability?

  • Methodological Answer: Stability studies show that amides like this compound are hygroscopic and prone to hydrolysis. Storage in inert atmospheres (argon or nitrogen) at –20°C in desiccated containers is recommended. Accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways. Thermal analysis data from similar compounds (e.g., mustard oil gels) suggest that decomposition begins at >250°C, but moisture exposure lowers this threshold .

Advanced Research Questions

Q. How does this compound interact with nucleic acids, and what role does it play in designing synthetic nucleic acid analogs?

  • Methodological Answer: The aminoethyl group facilitates hydrogen bonding with nucleic acid bases, making it a candidate for peptide nucleic acid (PNA) backbones. In PNAs, replacing the sugar-phosphate backbone with a polyamide (e.g., aminoethylglycyl units) enables sequence-selective DNA recognition via strand displacement, as demonstrated in thymine-substituted PNAs . For this compound, computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to DNA/RNA, while fluorescence quenching assays validate hybridization efficiency.

Q. What mechanisms explain the role of this compound in supramolecular gelation, and how do its thermodynamic properties influence gel stability?

  • Methodological Answer: The compound’s amide group participates in hydrogen-bonded networks, enabling gelation of oils (e.g., mustard or sesame oil) by forming 3D fibrillar matrices. DSC and TGA data reveal that gels with N-(2-aminoethyl)-oleamide exhibit distinct endothermic peaks corresponding to gel-to-sol transitions and decomposition above 300°C . To optimize gel stability, factors like alkyl chain length (steric effects) and solvent polarity must be tuned. Rheological studies (e.g., oscillatory shear tests) quantify viscoelastic properties.

Q. How can researchers resolve contradictions in thermal decomposition data reported for this compound derivatives across different studies?

  • Methodological Answer: Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) often arise from variations in sample purity, heating rates, or instrumentation calibration. Systematic replication using standardized protocols (e.g., 10°C/min heating rate under nitrogen) is recommended. For example, TGA-DSC comparisons of mustard oil gels with N-(2-aminoethyl)-oleamide show that impurities (e.g., free fatty acids) lower decomposition thresholds . Cross-laboratory validation and control experiments (e.g., spiking with known degradants) can isolate confounding factors.

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